2-Naphthalenesulfinic acid sodium salt
Overview
Description
2-Naphthalenesulfinic acid sodium salt is an organic compound with the molecular formula C₁₀H₇NaO₃S. It is a sodium salt derivative of 2-naphthalenesulfinic acid and is known for its water solubility and white solid appearance. This compound is primarily used in various industrial applications, including dye production and as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
The primary targets of 2-Naphthalenesulfinic acid sodium salt are Prothrombin and Trypsin-1 . Prothrombin is a protein present in blood plasma that is converted into active thrombin during coagulation. Trypsin-1 is a serine protease that plays a role in digestion.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound can induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles, when added to the aqueous solution of a gemini surfactant .
Biochemical Analysis
Biochemical Properties
It is known that it can induce various aggregates such as spherical and elongated micelles, tubular and rodlike aggregates, as well as vesicles, when added to the aqueous solution of certain surfactants . This suggests that it may interact with various biomolecules in a cellular environment, potentially influencing biochemical reactions.
Molecular Mechanism
It is known to be produced by the reaction of 2-naphthalenesulfonic acid with a base, typically sodium hydroxide
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthalenesulfinic acid sodium salt is typically synthesized by sulfonation of naphthalene with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions involve heating naphthalene with sulfuric acid to produce 2-naphthalenesulfonic acid, which is then reacted with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is treated with sulfuric acid under controlled temperatures. The resulting sulfonic acid is then neutralized with sodium hydroxide, and the product is crystallized and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-naphthalenesulfonic acid.
Reduction: Reduction reactions can convert it back to naphthalene.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: 2-Naphthalenesulfonic acid.
Reduction: Naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
2-Naphthalenesulfinic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving sulfonation reactions.
Medicine: It is explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals
Comparison with Similar Compounds
- Naphthalene-1-sulfonic acid sodium salt
- Naphthalene-2-sulfonic acid sodium salt
- Alkyl naphthalene sulfonate sodium salt
Comparison: 2-Naphthalenesulfinic acid sodium salt is unique due to its specific sulfonic acid group position on the naphthalene ring, which influences its reactivity and applications. Compared to naphthalene-1-sulfonic acid sodium salt, it has different solubility and reactivity profiles, making it suitable for distinct industrial and research applications .
Properties
IUPAC Name |
sodium;naphthalene-2-sulfinate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S.Na/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGFVSGYTHUAOQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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